Pentaerythritol laurate
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Overview
Description
Pentaerythritol laurate is an ester derived from pentaerythritol and lauric acid. Pentaerythritol is a polyhydric alcohol with the chemical formula C(CH2OH)4, while lauric acid is a saturated fatty acid with the chemical formula C12H24O2. The esterification of these two compounds results in this compound, which is commonly used in various industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pentaerythritol laurate is synthesized through the esterification reaction between pentaerythritol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to remove the water formed during the reaction, thereby driving the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where pentaerythritol and lauric acid are mixed in stoichiometric amounts. The mixture is heated to a temperature of around 150-200°C in the presence of an acid catalyst. The reaction mixture is continuously stirred, and the water formed is removed by distillation. After the reaction is complete, the product is purified through distillation or recrystallization to obtain pure this compound.
Chemical Reactions Analysis
Types of Reactions: Pentaerythritol laurate can undergo various chemical reactions, including hydrolysis, transesterification, and oxidation.
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to pentaerythritol and lauric acid.
Transesterification: this compound can react with other alcohols in the presence of a catalyst to form different esters.
Oxidation: Under specific conditions, this compound can undergo oxidation reactions, leading to the formation of various oxidation products.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide or potassium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed:
Hydrolysis: Pentaerythritol and lauric acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Various oxidation products depending on the conditions and reagents used.
Scientific Research Applications
Pentaerythritol laurate has a wide range of applications in scientific research and industry:
Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.
Biology: Employed in the formulation of biocompatible materials and as a component in lipid-based drug delivery systems.
Medicine: Investigated for its potential use in pharmaceutical formulations due to its biocompatibility and low toxicity.
Industry: Utilized as a lubricant, plasticizer, and surfactant in various industrial processes.
Mechanism of Action
The mechanism of action of pentaerythritol laurate depends on its application. In biological systems, it can interact with cell membranes due to its amphiphilic nature, facilitating the delivery of drugs or other bioactive molecules. In industrial applications, its mechanism of action is related to its ability to reduce friction, enhance plasticity, or stabilize emulsions.
Comparison with Similar Compounds
Pentaerythritol Stearate: An ester of pentaerythritol and stearic acid, used as a lubricant and plasticizer.
Pentaerythritol Palmitate: An ester of pentaerythritol and palmitic acid, used in cosmetics and personal care products.
Pentaerythritol Tetranitrate: An ester of pentaerythritol and nitric acid, used as an explosive and in medical applications as a vasodilator.
Pentaerythritol laurate stands out due to its specific fatty acid component, lauric acid, which imparts unique properties such as lower melting point and enhanced solubility in certain solvents, making it suitable for specific applications in various industries.
Properties
CAS No. |
162680-67-3 |
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Molecular Formula |
C17H36O6 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
2,2-bis(hydroxymethyl)propane-1,3-diol;dodecanoic acid |
InChI |
InChI=1S/C12H24O2.C5H12O4/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;6-1-5(2-7,3-8)4-9/h2-11H2,1H3,(H,13,14);6-9H,1-4H2 |
InChI Key |
IUCCYXZWZMFVPE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC(=O)O.C(C(CO)(CO)CO)O |
physical_description |
Liquid |
Origin of Product |
United States |
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